(E)-ethyl 2-(3-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
(E)-ethyl 2-(3-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H17FN2O3S2 and its molecular weight is 428.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Studies
This compound, a novel biphenyl-3,5-dihydro-2H-thiazolopyrimidines derivative, has been synthesized and characterized. It has shown potential in vitro antioxidant, antibacterial, and antifungal activities. The study involved synthesizing a series of these compounds, which were then screened for their biological activities, including scavenging of hydrogen peroxide, scavenging of nitric oxide radical, and lipid peroxidation inhibitory activity. The compounds displayed activity against various gram-negative and gram-positive bacteria as well as antifungal properties against Candida albicans and Aspergillus niger (Maddila et al., 2012).
Pharmacological Evaluation
Further pharmacological evaluations have demonstrated the anti-inflammatory and antinociceptive activities of related thiazolo[3,2-a]pyrimidine derivatives. The derivatives exhibited significant anti-inflammatory and antinociceptive activities, suggesting potential therapeutic applications in managing pain and inflammation (Alam et al., 2010).
Spectroscopic Insights and Chemical Descriptors
Extensive studies have been conducted on the spectroscopic insights, chemical descriptors, and molecular docking simulations of ethyl−2-(4-propoxybenzylidene)-7-methyl-3-oxo-5-(4-benzyloxyphenyl)-2,3-dihydro-5H-[1, 3]thiazolo[3,2-a]pyrimidine-6-carboxylate. These studies have provided valuable insights into the stable structural conformation, electronic, and chemical properties, offering a deeper understanding of its potential biological activities (Sheena Mary et al., 2021).
Anticancer Activity
Research has also explored the anticancer potential of novel heterocycles utilizing thiophene-incorporated thioureido substituent as precursors, indicating potent activity against colon HCT-116 human cancer cell lines. This highlights the compound's potential in developing new anticancer agents (Abdel-Motaal et al., 2020).
Properties
IUPAC Name |
ethyl (2E)-2-[(3-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S2/c1-3-27-20(26)17-12(2)23-21-24(18(17)15-8-5-9-28-15)19(25)16(29-21)11-13-6-4-7-14(22)10-13/h4-11,18H,3H2,1-2H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEQSYRLARYLGC-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC(=CC=C4)F)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC(=CC=C4)F)/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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